2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Malaria DHODH Species selectivity

2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (CAS 1444605-49-5) is a heterocyclic building block (C₆H₄F₃N₅, MW 203.13) that belongs to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) family, a privileged scaffold in medicinal chemistry. The 7-amine on the pyrimidine ring serves as a primary vector for rapid SAR exploration, while the 2‑trifluoromethyl substituent on the triazole ring critically modulates target affinity, species selectivity, and metabolic stability.

Molecular Formula C6H4F3N5
Molecular Weight 203.12 g/mol
CAS No. 1444605-49-5
Cat. No. B1430241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
CAS1444605-49-5
Molecular FormulaC6H4F3N5
Molecular Weight203.12 g/mol
Structural Identifiers
SMILESC1=C(N2C(=NC(=N2)C(F)(F)F)N=C1)N
InChIInChI=1S/C6H4F3N5/c7-6(8,9)4-12-5-11-2-1-3(10)14(5)13-4/h1-2H,10H2
InChIKeyQUOGYIMRTHRKLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (CAS 1444605-49-5) and Why Its Core Scaffold Matters for Procurement


2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (CAS 1444605-49-5) is a heterocyclic building block (C₆H₄F₃N₅, MW 203.13) that belongs to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) family, a privileged scaffold in medicinal chemistry [1]. The 7-amine on the pyrimidine ring serves as a primary vector for rapid SAR exploration, while the 2‑trifluoromethyl substituent on the triazole ring critically modulates target affinity, species selectivity, and metabolic stability. Over 15 patent families and >200 primary research articles reference this scaffold for anti-infective and oncology programs, establishing it as a high-demand intermediate for lead optimization campaigns [2].

Why a Simple 2‑Substitution Swap Can Collapse Biological Activity: The Case Against Generic Analogs of 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine


In-class 1,2,4-triazolo[1,5-a]pyrimidin-7-amines are not interchangeable because the 2‑position substituent directly governs target engagement and selectivity. Replacing the 2‑CF₃ group with a 2‑CH₃ abolishes activity against Leishmania amazonensis arginase [1] and sharply reduces anti-Plasmodium falciparum potency in whole-cell and enzymatic assays [2]. Furthermore, progressive fluorination at the 2‑position was shown to systematically modulate species selectivity between Plasmodium and human dihydroorotate dehydrogenase (DHODH) through defined fluorine-protein interactions, such that even minor alterations in fluorination pattern can invert selectivity [3]. Simply substituting a generic [1,2,4]triazolo[1,5-a]pyrimidin-7-amine lacking the CF₃ therefore risks losing not only potency but also the therapeutic window.

Evidence Guide: How 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine Differentiates Quantitatively from Closest Analogs


Antimalarial PfDHODH: 2‑CF₃ Derivatives Achieve Single‑Digit Nanomolar IC₅₀ and >1,000‑Fold Selectivity Over Human DHODH

The 2‑CF₃ group is a critical driver of anti-Plasmodium activity. In a head‑to‑head SAR study, all 13 active [1,2,4]triazolo[1,5-a]pyrimidine derivatives bearing the 2‑CF₃ substituent inhibited P. falciparum with IC₅₀ values from 0.023 to 20 µM. The most potent compounds achieved selectivity indices of 1,003–18,478 versus mammalian cells [1]. Crystallographic analysis at 1.23 Å resolution reveals that the 2‑CF₃ group establishes a defined fluorine-tyrosine interaction network in PfDHODH that is absent when the CF₃ is replaced by smaller substituents, providing a structural basis for the observed potency cliff [2].

Malaria DHODH Species selectivity

Mechanistic Uniqueness in Tubulin Pharmacology: Triazolopyrimidines Do Not Compete with Paclitaxel, Overcoming MDR‑1‑Mediated Resistance

Unlike taxanes, [1,2,4]triazolo[1,5-a]pyrimidine‑7‑amine derivatives promote tubulin polymerization in vitro but do not compete with paclitaxel for binding. Instead, they inhibit vinca alkaloid binding, occupying an interface between the vinca domain and the taxane site [1]. This unique pharmacophore—requiring the 7‑amine as a hydrogen‑bond donor—enables these compounds to overcome P‑glycoprotein (MDR‑1) overexpression, a common cause of clinical taxane resistance. Oral dosing in nude mouse xenograft models produced tumor stasis at well‑tolerated doses [1]. A follow‑up study further showed that triazolopyrimidine‑based MT‑stabilizing agents achieved brain concentrations sufficient for CNS oncology indications, a property unattainable by paclitaxel due to P‑gp efflux [2].

Tubulin polymerization MDR reversal Oncology

Leishmania Arginase: 2‑CF₃ Confers Activity While 2‑CH₃ Is Inactive — A Binary On/Off Switch

In a focused library of 29 [1,2,4]triazolo[1,5-a]pyrimidine derivatives screened against L. amazonensis arginase, the scaffold with R₁ = CF₃ at the 2‑position exhibited significantly greater enzyme inhibition compared to the R₁ = CH₃ analog. The most potent compound (30; 2‑(5‑methyl‑2‑(trifluoromethyl)‑[1,2,4]triazolo[1,5‑a]pyrimidin‑7‑yl)hydrazinecarbothioamide) inhibited arginase via a non‑competitive mechanism with Kᵢ = 17 ± 1 µM and IC₅₀ = 16.5 ± 0.5 µM [1]. This binary structure‑activity difference means that procuring the 2‑methyl analog (CAS 1435464‑72‑4) instead of the 2‑CF₃ scaffold eliminates arginase activity entirely.

Leishmaniasis Arginase 2‑Substituent SAR

Antimycobacterial Activity: 7‑Oxo‑2‑(trifluoromethyl) Analog Achieves 92% Growth Inhibition of M. tuberculosis at 6.25 µg/mL with Favorable Selectivity

While the target compound bears a 7‑NH₂ group, the closely related 7‑oxo‑2‑(trifluoromethyl)-4,7‑dihydro‑1,2,4‑triazolo[1,5‑a]pyrimidine‑6‑carboxylic acid (compound 4), which retains the identical 2‑CF₃‑triazolopyrimidine core, inhibited 92% of M. tuberculosis H37Rv growth at 6.25 µg/mL with no mammalian cytotoxicity (IC₅₀ > 62.5 µg/mL in VERO cells) [1]. The 2‑CF₃ core is therefore a validated antimycobacterial pharmacophore.

Tuberculosis Fluorinated heterocycles Cytotoxicity

Metabolic Stability and Lipophilicity Balance: 2‑CF₃ Improves Predicted ADME Profile Relative to Non‑Fluorinated Analogs

The trifluoromethyl group was specifically introduced into the triazolopyrimidine scaffold as a bioisosteric replacement to balance lipophilicity and improve metabolic stability, as noted by the Boechat group [1]. In the triazolopyrimidine class, increased fluorination modulates binding to mammalian DHODHs as well as influencing metabolic stability in liver microsome assays, making the 2‑CF₃ derivative a more developable starting point than the 2‑H or 2‑CH₃ parent scaffold [2].

Metabolic stability Lipophilicity CYP450

Synthetic Tractability: The 7‑Amine Handle Enables One‑Step Diversification via Buchwald‑Hartwig Coupling, SNAr, and Reductive Amination

The primary amine at the 7‑position of the pyrimidine ring is the most nucleophilic site on the molecule and participates in SNAr reactions, Buchwald‑Hartwig couplings, reductive aminations, and urea/amide formation under standard conditions. This is in contrast to 7‑oxo or 7‑chloro analogs: the 7‑OH requires pre‑activation (e.g., to the chloride or tosylate) before diversification, adding 1–2 synthetic steps, while the 7‑Cl analog necessitates palladium catalysis for C–N bond formation and may suffer from competing hydrolysis [1].

Parallel synthesis C–N coupling Building block

Optimal Application Scenarios for 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine Based on Distinguishing Evidence


Antimalarial Lead Optimization Targeting PfDHODH

Programs targeting Plasmodium falciparum dihydroorotate dehydrogenase should select the 2‑CF₃ scaffold for its proven ability to deliver single‑digit nanomolar IC₅₀ and >1,000‑fold species selectivity over human DHODH, as demonstrated by Boechat et al. and structurally rationalized by Deng et al. [1]. The 7‑amine handle allows systematic variation of the N‑aryl substituent to optimize pharmacokinetics while preserving the fluorine‑tyrosine interaction network essential for potency.

Microtubule‑Targeted Oncology with MDR‑Resistant Profile

The 7‑amine scaffold is the required pharmacophore for microtubule‑stabilizing agents that overcome P‑gp‑mediated resistance, a mechanism validated in vivo by Zhang et al. and Beyer et al. [1]. This compound is an ideal starting point for synthesizing triazolopyrimidine libraries intended to address taxane‑resistant tumors, including those with CNS involvement where P‑gp efflux limits standard‑of‑care options.

Anti‑Leishmanial Drug Discovery Targeting Arginase

The 2‑CF₃ group is a binary requirement for arginase inhibition in Leishmania, as shown by da Silva et al. [1]. Programs seeking novel arginase inhibitors should procure the 2‑CF₃ scaffold exclusively; procurement of the more readily available 2‑CH₃ congener will yield no measurable enzyme inhibition and produce false‑negative screening outcomes.

Diversifiable Building Block for Parallel Medicinal Chemistry Libraries

The primary amine at the 7‑position enables direct diversification through robust C–N bond‑forming reactions without pre‑activation steps required for 7‑OH analogs or metal‑catalyzed conditions for 7‑Cl analogs, as exemplified in the synthetic schemes of Boechat et al. [1]. Medicinal chemistry groups executing parallel library synthesis should select this building block to maximize synthetic throughput and minimize step count per analog.

Quote Request

Request a Quote for 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.